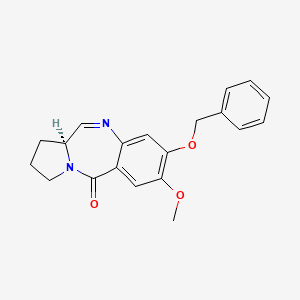
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is a chemical compound that features a pentafluorobenzyl group attached to a hydroxylamine moiety The compound is deuterated at the alpha position, which means it contains deuterium atoms instead of hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL typically involves the following steps:
Formation of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be synthesized through the fluorination of benzyl derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Attachment of the Hydroxylamine Moiety: The hydroxylamine moiety is introduced through a nucleophilic substitution reaction, where the pentafluorobenzyl group reacts with hydroxylamine hydrochloride under basic conditions.
Deuteration: The alpha position is deuterated by using deuterium oxide (D2O) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL undergoes various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in labeling and tracking studies due to its deuterated nature, which allows for precise detection using mass spectrometry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or as a tool for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its deuterated nature also allows for unique interactions with biological systems, making it a valuable tool for studying metabolic pathways and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-HYDROXYLAMINE HCL: Similar structure but without deuteration.
O-(2,3,4,5,6-TRIFLUOROBENZYL)-HYDROXYLAMINE HCL: Contains fewer fluorine atoms.
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-AMINE HCL: Lacks the hydroxylamine moiety.
Uniqueness
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is unique due to its deuterated alpha position, which imparts distinct properties such as increased stability and altered reactivity. This makes it particularly valuable in research applications where precise detection and tracking are required.
Properties
Molecular Formula |
C7H5ClF5NO |
|---|---|
Molecular Weight |
251.58 g/mol |
IUPAC Name |
O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2; |
InChI Key |
HVMVKNXIMUCYJA-CUOKRTIESA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


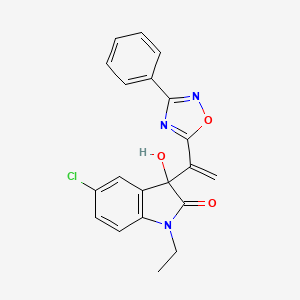
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

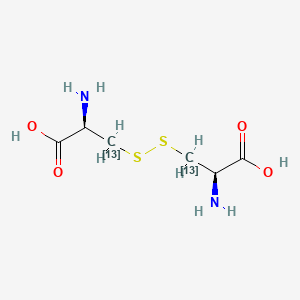

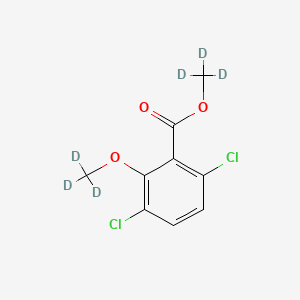

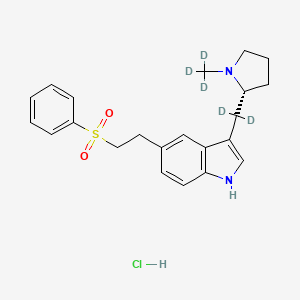
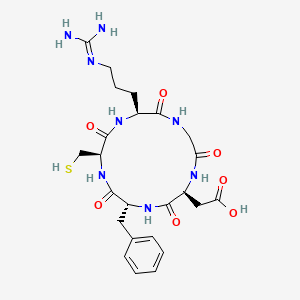
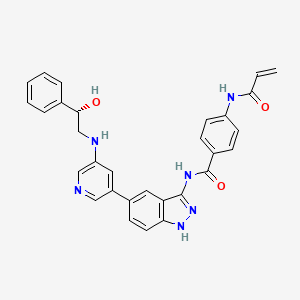

![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
